N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGGDKWCUKPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide has been investigated for its potential as an anticancer agent. Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have demonstrated the efficacy of similar compounds against various bacterial strains, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition Studies
Research into enzyme inhibition has highlighted the role of this compound in modulating enzymatic activity. Its structure allows it to interact with active sites of enzymes, providing insights into its mechanism of action and paving the way for the design of more effective inhibitors .
Drug Design
The compound serves as a lead structure in drug design due to its favorable pharmacokinetic properties and biological activity. The morpholine and sulfonamide groups enhance solubility and bioavailability, making it an attractive candidate for further development .
Polymer Chemistry
In materials science, sulfonamide derivatives like this compound are being explored for their potential in creating new polymeric materials with enhanced mechanical properties and thermal stability. The incorporation of such compounds can lead to innovative applications in coatings and composites.
Supramolecular Chemistry
The compound's ability to form supramolecular structures through non-covalent interactions is significant for developing advanced materials with tailored properties. This aspect is particularly relevant in creating smart materials that respond to environmental stimuli .
Carbonic Anhydrase Inhibitors
A study focused on tertiary sulfonamide derivatives demonstrated that compounds structurally related to this compound exhibited potent inhibition of carbonic anhydrase IX, suggesting their utility in cancer therapy .
Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of various sulfonamide compounds, including derivatives similar to this compound, against clinical isolates of bacteria. The results indicated significant antibacterial activity, supporting further exploration for therapeutic use .
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most direct structural analogue identified in the literature is N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide (CAS: 37875-27-7, InChIKey: JUWUXFXFXUDSEP-UHFFFAOYSA-N), which replaces the morpholine-4-sulfonyl group with a cyclohexylsulfamoyl moiety . Additional sulfonamide derivatives, such as N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide, share functional groups (e.g., sulfonamide, heterocycles) but differ in core scaffolds and substituent chemistry .
Comparative Analysis
Research Findings and Limitations
Gaps in Data
- Experimental Data : Physical properties (e.g., melting point, solubility) and pharmacological profiles (e.g., IC50 values) are absent in the provided sources.
- Structural Studies: No crystallographic data (e.g., SHELX-refined structures) are available for this compound, though SHELX programs are widely used for small-molecule refinement .
Biological Activity
N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as an antimicrobial agent. This article delves into its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with sulfonamide and morpholine groups, which are critical for its biological efficacy. The structure can be represented as follows:
This configuration contributes to its interaction with biological targets, particularly fatty acid binding proteins and various pathogens.
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent studies have identified this compound derivatives as potent inhibitors of FABP4, which plays a significant role in metabolic and inflammatory processes. The binding affinity of these compounds has been shown to be comparable to established inhibitors, indicating their potential therapeutic application in treating immunometabolic diseases like diabetes and atherosclerosis .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its in vitro efficacy against Staphylococcus aureus and Staphylococcus epidermidis, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Notes |
|---|---|---|---|---|
| 7b | S. aureus | 0.22 | 0.5 | Strong bactericidal activity |
| 10 | S. epidermidis | 0.25 | 0.55 | Synergistic with Ciprofloxacin |
| 16dk | E. coli | 0.30 | 0.60 | Effective against biofilms |
Case Studies and Research Findings
- Structural Analysis : X-ray crystallography and computational studies have elucidated the binding mechanisms of naphthalene-1-sulfonamide derivatives to FABP4, highlighting the importance of water molecules in the binding pocket .
- Antibiofilm Activity : The compound exhibited significant inhibition of biofilm formation, outperforming traditional antibiotics like ciprofloxacin in certain assays. This characteristic is crucial for developing treatments against persistent bacterial infections .
- Toxicity Assessment : Hemolytic activity tests indicated low toxicity levels, with % lysis ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .
Q & A
Q. Critical Parameters :
- Temperature control (0–5°C during sulfonylation to prevent side reactions).
- Solvent selection (anhydrous dichloromethane or DMF for coupling steps) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons appear between δ 7.0–8.5 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and formula (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm and ~1150 cm) .
- X-ray Crystallography (if available): Resolves 3D structure and confirms stereochemistry .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to non-polar solvents .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) improve reaction rates .
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and terminate before byproduct formation .
- Temperature Gradients : Gradual warming (e.g., −20°C to room temperature) minimizes decomposition of sensitive intermediates .
Example : A 15% yield increase was achieved by replacing THF with DMF in the sulfonylation step, as noted in analogous sulfonamide syntheses .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require:
Cross-Validation : Confirm molecular integrity via complementary techniques (e.g., HRMS + elemental analysis) .
Dynamic Effects Analysis : Variable-temperature NMR to detect conformational changes or rotamers affecting peak splitting .
Impurity Profiling : LC-MS to identify side products (e.g., desulfonated byproducts) and adjust purification protocols .
Case Study : A reported C NMR discrepancy (δ 120 ppm vs. 125 ppm for a quaternary carbon) was resolved by re-measuring under deuterated DMSO with cryoprobe enhancement .
Advanced: What strategies are used to study structure-activity relationships (SAR)?
Methodological Answer:
SAR studies involve:
- Substituent Variation : Synthesize analogs with modified morpholine or naphthalene groups (e.g., replacing morpholine with piperazine) to assess bioactivity changes .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- Bioactivity Assays : Test analogs in enzyme inhibition (e.g., IC determination) or cytotoxicity screens (e.g., MTT assay) .
Example : Trifluoromethyl-substituted analogs showed 10-fold higher kinase inhibition due to enhanced hydrophobic interactions .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
Common methods include:
- Recrystallization : Ethanol/water mixtures for high-purity crystalline products .
- Column Chromatography : Gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate sulfonamide derivatives .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical or semi-preparative purification .
Note : Purity >95% is typically required for biological testing, verified by HPLC (λ = 254 nm) .
Advanced: How to design experiments to assess biological activity?
Methodological Answer:
Design considerations:
- Target Selection : Prioritize proteins with known sulfonamide interactions (e.g., carbonic anhydrases or tyrosine kinases) .
- Dose-Response Curves : Use 8–12 concentration points for IC/EC calculations (e.g., GraphPad Prism for nonlinear regression) .
- In Silico Screening : Molecular dynamics simulations (e.g., GROMACS) to predict binding stability before wet-lab testing .
Example : A 2023 study used surface plasmon resonance (SPR) to quantify binding kinetics (k/k) of sulfonamide analogs to CA-IX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
